The compound 2-({5-[(3-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a complex organic molecule with significant potential in scientific research. Its IUPAC name reflects its intricate structure, which includes multiple functional groups and a tricyclic framework. The compound's molecular formula is with a molecular weight of approximately 485.56 g/mol .
This compound is classified as a synthetic organic compound and is primarily used in research settings. It can be sourced from chemical suppliers such as ChemDiv and BenchChem, which provide various quantities for experimental purposes . The compound falls under the category of diazatricyclo compounds, which are known for their unique structural properties and potential biological activities.
The synthesis of 2-({5-[(3-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-methylphenyl)acetamide typically involves several key steps:
The molecular structure of 2-({5-[(3-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-methylphenyl)acetamide can be represented using various chemical notation systems:
Cc1cccc(NC(CSC(N(Cc(cc2)ccc2OC)C2=O)=Nc3c2oc2c3cccc2)=O)c1
This notation provides a compact representation of the molecular structure that can be utilized in computational chemistry applications.
The compound exhibits a complex arrangement of atoms with:
The reactivity of 2-({5-[(3-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-methylphenyl)acetamide can be explored through various typical reactions for amides and sulfur-containing compounds:
The mechanism of action for 2-({5-[(3-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-methylphenyl)acetamide may involve interactions with specific biological targets such as enzymes or receptors:
The presence of the sulfur-containing group is particularly noteworthy as it may enhance binding affinity and specificity through unique interactions with target proteins.
Key physical and chemical properties of 2-({5-[(3-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-y}sulfanyl)-N-(3-methylphenyl)acetamide include:
Property | Value |
---|---|
Molecular Weight | 485.56 g/mol |
LogP (Partition Coefficient) | 5.581 |
Water Solubility (LogSw) | -5.60 |
Acid Dissociation Constant (pKa) | 13.20 |
Base Dissociation Constant (pKb) | -0.22 |
Polar Surface Area | 62.36 Ų |
These properties indicate that the compound is likely hydrophobic with low water solubility but may engage effectively in lipophilic interactions within biological systems .
The potential applications of 2-({5-[(3-methoxyphenyl)methyl]-6-oxo-8-octa-tricyclo[7.4.0.0^{2,7}]trideca compound are primarily in scientific research contexts:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4